molecular formula C13H11BrClN3O2 B11109869 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]acetohydrazide

2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]acetohydrazide

Cat. No.: B11109869
M. Wt: 356.60 g/mol
InChI Key: ZBTIDOOZRHPWBW-REZTVBANSA-N
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Description

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes a bromo-chlorophenyl group, a furan ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 2-bromo-4-chloroaniline with ethyl chloroacetate to form the corresponding ester. This ester is then converted to the hydrazide by reaction with hydrazine hydrate.

    Schiff Base Formation: The hydrazide is then reacted with furan-2-carbaldehyde under reflux conditions in the presence of an acid catalyst to form the Schiff base, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: Used as a probe to study enzyme mechanisms and interactions due to its unique structure.

    Materials Science:

Mechanism of Action

The mechanism by which 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include those related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide
  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(pyridin-2-YL)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity

Properties

Molecular Formula

C13H11BrClN3O2

Molecular Weight

356.60 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H11BrClN3O2/c14-11-6-9(15)3-4-12(11)16-8-13(19)18-17-7-10-2-1-5-20-10/h1-7,16H,8H2,(H,18,19)/b17-7+

InChI Key

ZBTIDOOZRHPWBW-REZTVBANSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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